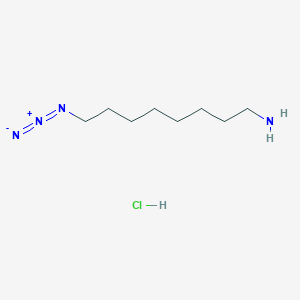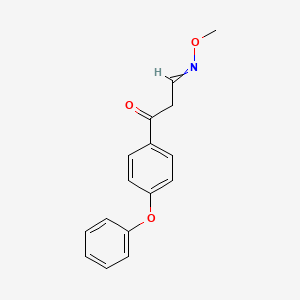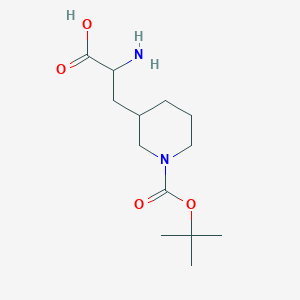
8-Azidooctan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azidooctan-1-amine hydrochloride is an organic compound with the molecular formula C8H18N4·HCl It is a derivative of octanamine, where an azido group (-N3) is attached to the eighth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-azidooctan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with octan-1-amine.
Azidation: The primary amine group is converted to an azide group using sodium azide (NaN3) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Hydrochloride Formation: The resulting 8-azidooctan-1-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Using large-scale reactors to handle the azidation reaction.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Safety Measures: Ensuring proper handling and storage of azides due to their potential explosiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Azidooctan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminium hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions:
Reduction: LiAlH4 in anhydrous ether or Pd/C with hydrogen gas.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or CH3CN.
Major Products:
Reduction: The major product is 8-aminooctan-1-amine.
Substitution: The products depend on the electrophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
8-Azidooctan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques, where the azido group can be used in click chemistry to attach biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-azidooctan-1-amine hydrochloride primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions:
Nucleophilic Substitution: The azido group can act as a nucleophile, attacking electrophilic centers in other molecules.
Reduction: The azido group can be reduced to an amine, releasing nitrogen gas (N2) in the process.
Vergleich Mit ähnlichen Verbindungen
8-Bromo-octan-1-amine: Similar structure but with a bromo group instead of an azido group.
8-Iodo-octan-1-amine: Similar structure but with an iodo group instead of an azido group.
8-Chloro-octan-1-amine: Similar structure but with a chloro group instead of an azido group.
Uniqueness: 8-Azidooctan-1-amine hydrochloride is unique due to its azido group, which imparts distinct reactivity compared to its halogenated counterparts. The azido group allows for versatile chemical transformations, particularly in click chemistry and bioconjugation applications.
Eigenschaften
Molekularformel |
C8H19ClN4 |
|---|---|
Molekulargewicht |
206.72 g/mol |
IUPAC-Name |
8-azidooctan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H18N4.ClH/c9-7-5-3-1-2-4-6-8-11-12-10;/h1-9H2;1H |
InChI-Schlüssel |
LKJKHQNHMCAXGT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCN=[N+]=[N-])CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanamine](/img/structure/B11727829.png)
![3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B11727833.png)
![N'-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B11727840.png)
![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B11727846.png)
![2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11727854.png)



![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11727884.png)
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727889.png)


![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11727898.png)
